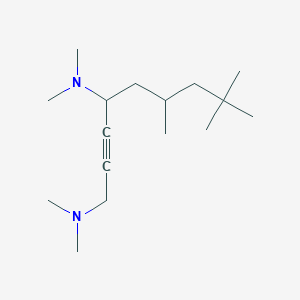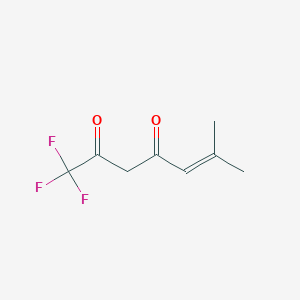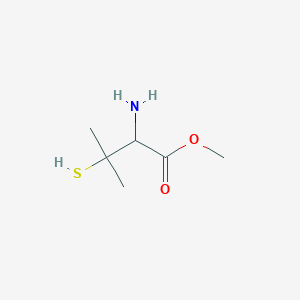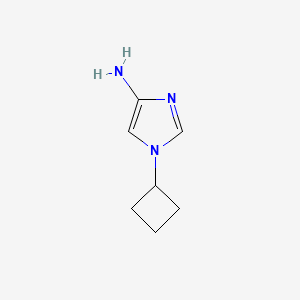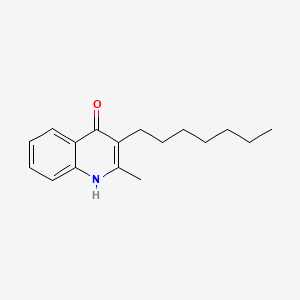
3-Heptyl-2-methyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptyl-2-methyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-2-methyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Heptyl-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
科学研究应用
3-Heptyl-2-methyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Heptyl-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit bacterial DNA gyrase, preventing DNA replication and transcription . The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial pathways and the activation of caspases .
相似化合物的比较
Similar Compounds
2-Heptyl-3-hydroxyquinolin-4-one: Known for its role in quorum sensing in bacteria.
4-Hydroxy-2-quinolone: Exhibits significant antimicrobial activity.
3-Acetyl-4-hydroxyquinolin-2-one: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Heptyl-2-methyl-1H-quinolin-4-one stands out due to its unique heptyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
CAS 编号 |
36970-34-0 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC 名称 |
3-heptyl-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13(2)18-16-12-9-8-11-15(16)17(14)19/h8-9,11-12H,3-7,10H2,1-2H3,(H,18,19) |
InChI 键 |
HJFZIOAIPXNRBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=C(NC2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


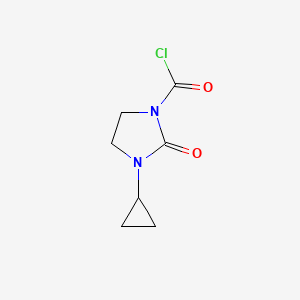
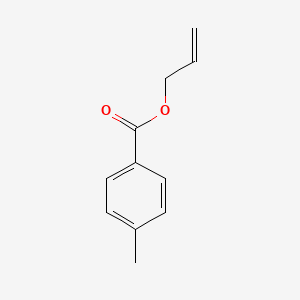
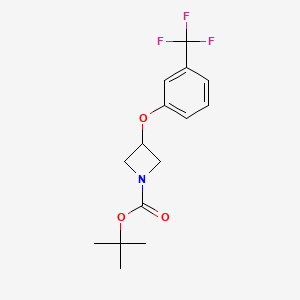


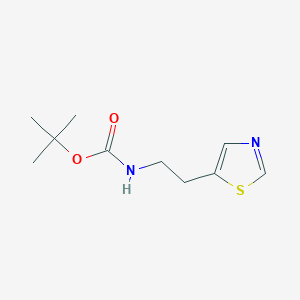
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

